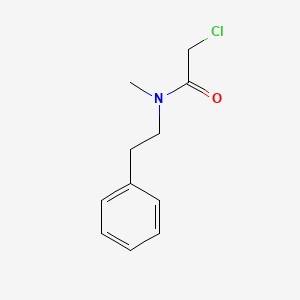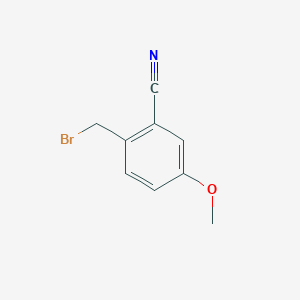
1-isocyanato-1-methylcyclohexane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-Isocyanato-1-methylcyclohexane is an organic compound with the molecular formula C8H13NO It is a derivative of cyclohexane, where an isocyanate group (-N=C=O) is attached to the first carbon atom, and a methyl group (-CH3) is also attached to the same carbon atom
Preparation Methods
1-Isocyanato-1-methylcyclohexane can be synthesized through several methods. One common synthetic route involves the reaction of 1-methylcyclohexanol with phosgene (COCl2) in the presence of a base, such as pyridine. The reaction proceeds as follows:
Starting Material: 1-methylcyclohexanol
Reagent: Phosgene (COCl2)
Base: Pyridine
Reaction Conditions: The reaction is typically carried out at low temperatures to control the reactivity of phosgene.
The industrial production of this compound often involves the use of phosgene due to its efficiency in introducing the isocyanate group. due to the hazardous nature of phosgene, alternative methods using safer reagents are also being explored.
Chemical Reactions Analysis
1-Isocyanato-1-methylcyclohexane undergoes various chemical reactions, including:
Substitution Reactions: The isocyanate group can react with nucleophiles such as amines and alcohols to form ureas and carbamates, respectively.
Addition Reactions: The compound can participate in addition reactions with compounds containing active hydrogen atoms, such as water or alcohols, leading to the formation of corresponding carbamates.
Polymerization: It can undergo polymerization reactions to form polyurethanes, which are widely used in the production of foams, elastomers, and coatings.
Common reagents used in these reactions include amines, alcohols, and water. The major products formed from these reactions are ureas, carbamates, and polyurethanes.
Scientific Research Applications
1-Isocyanato-1-methylcyclohexane has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the modification of biomolecules, such as proteins and peptides, to study their structure and function.
Medicine: It is explored for its potential use in drug delivery systems and the development of new therapeutic agents.
Industry: The compound is used in the production of polyurethanes, which are essential materials in the manufacture of foams, adhesives, and coatings.
Mechanism of Action
The mechanism of action of 1-isocyanato-1-methylcyclohexane involves the reactivity of the isocyanate group. The isocyanate group can react with nucleophiles, such as amines and alcohols, to form stable urea and carbamate linkages. These reactions are often catalyzed by bases or acids, depending on the specific conditions. The molecular targets and pathways involved in these reactions are primarily related to the formation of covalent bonds between the isocyanate group and the nucleophilic sites on the target molecules.
Comparison with Similar Compounds
1-Isocyanato-1-methylcyclohexane can be compared with other similar compounds, such as:
1-Isocyanato-2-methylcyclohexane: This compound has the isocyanate group and the methyl group attached to different carbon atoms on the cyclohexane ring. It exhibits similar reactivity but may have different steric and electronic properties.
1-Isocyanato-4-methylcyclohexane: In this compound, the isocyanate group and the methyl group are positioned on opposite sides of the cyclohexane ring. This spatial arrangement can influence the compound’s reactivity and the types of products formed in chemical reactions.
The uniqueness of this compound lies in the specific positioning of the isocyanate and methyl groups on the same carbon atom, which can affect its reactivity and the types of reactions it undergoes.
Properties
IUPAC Name |
1-isocyanato-1-methylcyclohexane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO/c1-8(9-7-10)5-3-2-4-6-8/h2-6H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKZPMOFOBNHBSL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCCCC1)N=C=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
139.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-[(3AS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazolidin-4-yl]-N-(4-{[1-(4-fluorophenyl)-3-methyl-4-[4-(naphthalene-1-carbonyl)piperazin-1-yl]-1H-pyrazolo[3,4-d]pyrimidin-6-yl]methyl}phenyl)pentanamide](/img/structure/B6601112.png)


![tert-butyl (2R)-2-[(fluorosulfonyl)methyl]morpholine-4-carboxylate](/img/structure/B6601143.png)









